Spectabiline (Senecio)

Description

The exact mass of the compound Spectabiline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spectabiline (Senecio) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spectabiline (Senecio) including the price, delivery time, and more detailed information at info@benchchem.com.

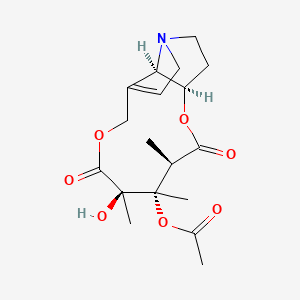

Structure

3D Structure

Properties

CAS No. |

520-55-8 |

|---|---|

Molecular Formula |

C18H25NO7 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[(1R,4R,5R,6R,16R)-6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl] acetate |

InChI |

InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18+/m0/s1 |

InChI Key |

ZVBPCOQJPAOXMI-HWJAIVRSSA-N |

SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)OC(=O)C)(C)O |

Canonical SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthetic Pathway of Spectabiline in Senecio Species: A Technical Guide

Topic: Biosynthetic pathway of spectabiline in Senecio species Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The pyrrolizidine alkaloids (PAs) represent a vast class of secondary metabolites known for their potent hepatotoxicity and tumorigenicity, primarily driven by the metabolic activation of their 1,2-unsaturated necine base.[2] Spectabiline is a macrocyclic PA, specifically the 3'-acetyl ester of monocrotaline . While chemically distinct as an 11-membered macrocycle (often associated with Crotalaria species), its biosynthetic machinery shares the conserved "necine base" engine found in the genus Senecio.

This guide deconstructs the biosynthetic pathway of spectabiline, bridging the well-characterized Senecio enzymatic systems (homospermidine synthase) with the specific acyl-modifications required to generate the spectabiline structure. It is designed for researchers investigating PA metabolic engineering, chemotaxonomy, or toxicology.

Structural Deconstruction & Precursor Origins

To understand the biosynthesis, we must first deconstruct the target molecule. Spectabiline consists of three distinct biosynthetic modules:

| Module | Chemical Component | Biosynthetic Origin | Key Enzyme Class |

| The Base (Necine) | Retronecine | L-Arginine / L-Ornithine (via Putrescine) | Homospermidine synthase (HSS) |

| The Acid (Necic) | Monocrotalic Acid | L-Isoleucine & L-Valine (Branched-chain amino acids) | Threonine deaminase / AHAS |

| The Decoration | Acetyl group | Acetyl-CoA | BAHD Acyltransferase |

Structural Insight: Unlike the 12-membered macrocycles typical of Senecio (e.g., senecionine), spectabiline forms an 11-membered macrocyclic diester . This implies a specific stereochemical constraint during the esterification of the necic acid to the necine base.

Phase I: The Necine Base Assembly (The Senecio Engine)

The formation of the necine base retronecine is the conserved core of PA biosynthesis in Senecio.[3] This pathway is strictly regulated and localized, often occurring in the roots before translocation to the shoot.

The Gateway Step: Homospermidine Synthesis

The committed step in PA biosynthesis is the formation of homospermidine .[4][5] In Senecio, this is catalyzed by Homospermidine Synthase (HSS) .[4][5][6]

-

Mechanism: HSS catalyzes the NAD+-dependent transfer of an aminobutyl moiety from spermidine to putrescine.[4][5]

-

Evolutionary Context: HSS in Senecio evolved via gene duplication from deoxyhypusine synthase (DHS) , an essential enzyme in primary metabolism (eIF5A activation).[5][6][7]

-

Reaction:

[4][7]

Cyclization to Retronecine

Following homospermidine formation, the pathway undergoes a series of oxidations and cyclizations:

-

Oxidative Deamination: Copper-dependent diamine oxidases (Cu-DAOs) convert homospermidine into an aldehyde intermediate.

-

Cyclization: Spontaneous Mannich-type reaction forms the pyrrolizidine ring (trachelanthamidine/isoretronecanol).

-

Hydroxylation & Desaturation: Cytochrome P450 monooxygenases introduce the double bond at C1-C2 and the hydroxyl group at C7, yielding retronecine .

Phase II: The Necic Acid Synthesis

The "fuel" for the macrocycle is the necic acid. For spectabiline, the necic component is monocrotalic acid .

-

Precursors: The carbon skeleton is derived from L-isoleucine and L-valine .

-

Pathway:

-

Transamination: L-Isoleucine is converted to 2-keto-3-methylvalerate.

-

Condensation: This intermediate undergoes an aldol-type condensation with a C2 or C3 unit (often pyruvate or threonine-derived).

-

Rearrangement: A series of reductions and methyl migrations yield the specific branched-chain dicarboxylic acid (monocrotalic acid).

-

Critical Distinction: Senecio species typically produce senecic acid (C10). Monocrotalic acid (C8) requires a variation in the condensation step, utilizing different branched-chain precursors.

Phase III: Assembly & Decoration (Esterification)

The final assembly involves the coupling of the base and acid, followed by the spectabiline-specific acetylation.

Macrocyclization (BAHD Acyltransferases)

The coupling is catalyzed by BAHD acyltransferases . This is a two-step process:

-

First Esterification: Attachment of the necic acid to the C9-hydroxyl of retronecine (forming a monoester).

-

Second Esterification (Ring Closure): Attachment to the C7-hydroxyl, closing the macrocyclic ring.

The Spectabiline Motif (Acetylation)

The defining feature of spectabiline is the acetylation at the 3'-position of the monocrotalic acid moiety.

-

Enzyme: Acetyl-CoA:PA acetyltransferase (putative).

-

Substrate: Monocrotaline (or immediate precursor).

-

Product: Spectabiline (3'-acetylmonocrotaline).

Pathway Visualization

The following diagram illustrates the convergence of the polyamine and amino acid pathways leading to spectabiline.

Figure 1: Convergent biosynthetic pathway of Spectabiline, highlighting the recruitment of primary metabolites (Polyamines and BCAAs).

Experimental Protocols

Protocol: Homospermidine Synthase (HSS) Activity Assay

This assay validates the presence of the core PA-producing machinery in Senecio tissue.[8]

Reagents:

-

[1,4-14C]Putrescine (Specific activity ~2 GBq/mmol)

-

Spermidine (10 mM)

-

NAD+ (10 mM)

-

TRIS-HCl buffer (pH 9.0)

Workflow:

-

Extraction: Homogenize 1g of Senecio root tissue in 5 mL TRIS-HCl buffer containing 2 mM DTT. Centrifuge at 15,000 x g for 20 min at 4°C.

-

Incubation: Mix 100 µL supernatant with 10 µL NAD+, 10 µL Spermidine, and 2 µL [14C]Putrescine. Incubate at 30°C for 60 minutes.

-

Termination: Stop reaction with 100 µL 1M NaOH saturated with K2CO3.

-

Derivatization: Add dansyl chloride (5 mg/mL in acetone) and incubate at 60°C for 30 min (dark).

-

Analysis: Extract dansylated polyamines with toluene. Separate via TLC (Silica gel 60) using Cyclohexane:Ethyl Acetate (2:3).

-

Quantification: Scan TLC plate using a radio-scanner. Homospermidine Rf ≈ 0.6 (distinct from putrescine/spermidine).

Protocol: LC-MS/MS Identification of Spectabiline

Extraction:

-

Lyophilize and grind plant material (100 mg).

-

Extract with 0.05 M H2SO4 (5 mL) for 30 min.

-

Centrifuge and reduce supernatant with Zinc dust (to convert N-oxides to free bases for easier detection, optional but recommended).

-

Basify to pH 10 with NH4OH.

-

Liquid-Liquid extraction with Dichloromethane (DCM). Evaporate DCM and reconstitute in MeOH.

Mass Spectrometry Parameters:

-

Ionization: ESI Positive Mode.

-

Precursor Ion: Spectabiline [M+H]+ = m/z 368.2 (Verify exact mass based on specific hydration).

-

Key Fragments:

-

m/z 120 and 138 (Retronecine backbone characteristic fragments).[9]

-

Loss of Acetyl group (-42 Da).

-

References

-

Hartmann, T., & Ober, D. (2000).[4] Biosynthesis and metabolism of pyrrolizidine alkaloids. Topics in Current Chemistry, 209, 207–243. Link

-

Ober, D., & Hartmann, T. (1999).[4] Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase.[5][6][7] Proceedings of the National Academy of Sciences, 96(26), 14777–14782. Link

-

Reimann, A., Nurhayati, N., Backenköhler, A., & Ober, D. (2004). Repeated evolution of the pyrrolizidine alkaloid-mediated defense system in separate angiosperm lineages. The Plant Cell, 16(10), 2772–2784. Link

-

Joosten, L., & van Veen, J. A. (2011). Defensive properties of pyrrolizidine alkaloids against microorganisms. Phytochemistry Reviews, 10, 127–136. Link

-

Röder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98. Link

Sources

- 1. journals.co.za [journals.co.za]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Cell-specific expression of homospermidine synthase, the entry enzyme of the pyrrolizidine alkaloid pathway in Senecio vernalis, in comparison with its ancestor, deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of spectabiline pyrrolizidine alkaloid

An In-Depth Technical Guide to the Pharmacological Properties of Spectabiline

Executive Summary

Spectabiline is a macrocyclic pyrrolizidine alkaloid (PA) predominantly found in species of the Crotalaria genus, most notably Crotalaria spectabilis. Like many PAs, its pharmacological profile is dominated by significant toxicity, primarily hepatotoxicity, which has largely overshadowed investigations into potential therapeutic applications. This guide provides a comprehensive technical overview of spectabiline, grounding its properties within the broader context of pyrrolizidine alkaloids. We will dissect its chemical nature, metabolic activation, mechanisms of toxicity, and contrast these with the limited yet insightful data on its other biological activities. This document is intended for researchers and drug development professionals, offering a Senior Application Scientist's perspective on the causality behind its biological effects and the experimental methodologies required for its study.

Introduction: The Dual Nature of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by thousands of plant species as a defense mechanism against herbivores.[1][2] Structurally, they are esters formed by a necine base (a derivative of pyrrolizidine) and one or more necic acids.[3][4] This structural diversity leads to a wide spectrum of biological activities. While PAs are infamous for their potential to cause severe liver damage in humans and livestock, this same bioactivity makes them a subject of pharmacological interest.[3][5]

Spectabiline is a notable PA found in plants like Crotalaria spectabilis.[1] Its investigation is a classic case study in toxicology, where understanding the mechanism of harm is paramount. The core challenge, and the focus of this guide, is to reconcile its potent toxicity with any potential, however nascent, for therapeutic exploration.

| Property | Data | Source |

| Chemical Name | Spectabiline | PubChem |

| Molecular Formula | C₁₈H₂₅NO₅ | PubChem |

| Molecular Weight | 335.39 g/mol | PubChem |

| Class | Pyrrolizidine Alkaloid (PA) | [1][3] |

| Natural Source | Crotalaria spectabilis, other Crotalaria spp. | [1][6][7] |

| Primary Characteristic | Hepatotoxic, Carcinogenic | [1][2] |

Table 1: Chemical and Physical Properties of Spectabiline.

Metabolic Activation: The Genesis of Bioactivity and Toxicity

The pharmacological and toxicological effects of spectabiline are not inherent to the parent molecule. Instead, they are almost entirely dependent on its metabolic activation within the liver. This is a critical concept for any researcher in this field; the choice of experimental model (e.g., in vitro systems with or without metabolic enzymes) will fundamentally determine the outcome.

Causality of Experimental Choice: To study the direct effects of activated spectabiline, in vitro assays must include a source of cytochrome P450 enzymes, typically as liver microsome fractions (S9 fractions). Assays without these components will likely show little to no activity, as they are evaluating the inert parent compound.

The metabolic process follows a key pathway:

-

Hepatic Oxidation: Spectabiline is transported to the liver, where cytochrome P450 monooxygenases (CYPs) oxidize the necine base. This reaction creates a double bond in the pyrrolizidine ring, converting the stable tertiary alkaloid into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[2]

-

Electrophilic Attack: These pyrrolic metabolites are potent electrophiles. Their reactivity drives them to form covalent bonds (adducts) with cellular nucleophiles, such as DNA and proteins. This alkylating action is the root cause of their biological effects.[2]

-

Detoxification: A competing pathway exists where the parent alkaloid is hydrolyzed by esterases into its non-toxic necine base and necic acid components, which are then excreted.[1] The balance between metabolic activation and detoxification determines the ultimate toxic potential in an organism.

Primary Pharmacological Property: Hepatotoxicity

The most extensively documented pharmacological property of spectabiline is its hepatotoxicity.[1] This is not merely a side effect but a primary, mechanism-driven outcome of its metabolic activation.

Mechanism of Hepatotoxicity

-

Formation of Adducts: As described, reactive pyrrolic metabolites bind to cellular macromolecules. DNA adducts lead to mutations and genotoxicity, while protein adducts disrupt essential cellular functions.[2]

-

Cellular Damage and Apoptosis: The widespread damage caused by adduct formation triggers cellular stress pathways, leading to apoptosis (programmed cell death) and necrosis in hepatocytes.

-

Sinusoidal Obstruction Syndrome (SOS): A hallmark of PA poisoning is Hepatic Sinusoidal Obstruction Syndrome (HSOS), formerly known as veno-occlusive disease.[3] The damage to sinusoidal endothelial cells in the liver leads to their sloughing, which obstructs blood flow and causes severe liver injury.

The clinical presentation of drug-induced liver injury (DILI) from PAs is typically hepatocellular, characterized by significant elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8] In severe cases, this progresses to jaundice, ascites, and fulminant hepatic failure.[9]

| Toxin | Primary Toxic Effect | Mechanism | Relative Potency | Source |

| Spectabiline | Hepatotoxicity, Carcinogenicity | Metabolic activation to pyrrolic alkylators | Potent | [1] |

| Monocrotaline | Hepatotoxicity, Pulmonary Hypertension | Metabolic activation to pyrrolic alkylators | More potent | [1][2] |

| Retronecine | Hepatotoxicity | Metabolic activation to pyrrolic alkylators | High | [2] |

Table 2: Summary of the Toxicological Profile of Spectabiline and Related PAs. Species with monocrotaline alone are reported to be more toxic than those with only spectabiline.[1]

Other Potential Pharmacological Activities

While toxicity dominates its profile, the inherent bioactivity of spectabiline and related compounds suggests other potential, albeit underexplored, pharmacological roles.

Nematicidal Activity

The source plant, Crotalaria spectabilis, is widely used as a cover crop to control plant-parasitic nematodes.[6][7] This potent activity is attributed to its high concentration of PAs, including spectabiline and monocrotaline. The likely mechanism is the same metabolic activation pathway, leading to cytotoxicity in the nematodes that consume the plant material. This represents a clear, field-proven pharmacological application, albeit in an agricultural context.

Anticancer and Cytotoxic Potential

The mechanism of PA toxicity—DNA alkylation and induction of apoptosis—is conceptually similar to that of some classic alkylating chemotherapeutic agents. This has led to speculation about the potential anticancer properties of PAs. However, the lack of selectivity between cancerous and healthy cells, particularly hepatocytes, is a major barrier.

Some studies on other PAs have shown cytotoxic effects against various cancer cell lines. For example, an ethanol extract of Heliotropium digynum, containing various PAs, inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages, with IC50 values for some PAs ranging from 7.9 to 105.1 μM.[3] While this points to anti-inflammatory potential within the broader class, specific data for spectabiline remains scarce. The primary challenge is achieving a therapeutic window where cancer cells are killed at concentrations that do not cause lethal liver damage.

Anti-inflammatory Properties

There is limited direct evidence for the anti-inflammatory activity of isolated spectabiline. While some studies on plant extracts containing PAs have reported anti-inflammatory effects, these are often confounded by the presence of other bioactive molecules like flavonoids and terpenoids.[3][10] As mentioned, certain PAs have been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (·NO).[3] This suggests a potential mechanism, but it requires rigorous investigation with the purified compound to separate it from the overwhelming cytotoxic effects.

Experimental Protocols and Methodologies

To ensure scientific integrity, protocols for investigating spectabiline must be robust and self-validating.

Protocol: Isolation and Quantification of Spectabiline

Objective: To extract, identify, and quantify spectabiline from Crotalaria spectabilis seeds.

Causality: This HPLC-MS/MS method is chosen for its high sensitivity and specificity, allowing for the accurate quantification of spectabiline even in complex plant matrices and distinguishing it from other related PAs.[6][7]

Methodology:

-

Sample Preparation: Grind 1.0 g of dried C. spectabilis seeds to a fine powder.

-

Extraction: Perform a solid-liquid extraction with 20 mL of methanol/water (80:20 v/v) in an ultrasonic bath for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice.

-

Purification: Combine the supernatants and evaporate the solvent under reduced pressure. Re-dissolve the residue in 5 mL of 0.1 M HCl. Wash with dichloromethane to remove non-polar compounds. Adjust the aqueous phase to pH 9-10 with ammonium hydroxide and extract the alkaloids with three portions of 10 mL chloroform.

-

Analysis (HPLC-MS/MS):

-

Evaporate the chloroform extract to dryness and reconstitute in 1 mL of mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.

-

Monitor for the specific parent-to-daughter ion transition for spectabiline for quantification, using a certified reference standard to build a calibration curve.

-

Protocol: In Vitro Hepatotoxicity Assay

Objective: To determine the IC50 value of spectabiline on a human hepatocarcinoma cell line (HepG2) in the presence of metabolic activation.

Causality: The HepG2 cell line is a standard model for liver toxicity studies. The inclusion of a rat liver S9 fraction is essential to metabolically activate the spectabiline, mimicking the in vivo situation and ensuring the observed toxicity is relevant.

Methodology:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Preparation of Treatment: Prepare a stock solution of spectabiline in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a parallel set of dilutions containing a metabolically competent rat liver S9 fraction and an NADPH-generating system.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared spectabiline solutions (with and without S9 fraction). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

Viability Assay (SRB Assay):

-

Fix the cells with 10% trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% Sulforhodamine B (SRB) solution.

-

Wash away unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

-

Data Analysis: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The pharmacological profile of spectabiline is a compelling example of the fine line between toxin and therapeutic. Currently, its potent, mechanism-based hepatotoxicity and carcinogenicity make it unsuitable for any direct clinical application.[1][2] The primary value of spectabiline to researchers lies in its use as a model compound for studying the mechanisms of PA-induced liver injury.

Future research should focus on two key areas:

-

Mechanism-Based Detoxification Strategies: A deeper understanding of the balance between CYP-mediated activation and esterase-driven detoxification could inform strategies to mitigate PA poisoning in livestock and humans exposed through contaminated food sources.

-

Structure-Activity Relationship (SAR) Studies: The alkylating pyrrolic core is responsible for both toxicity and bioactivity. Synthetic chemists could explore creating analogues of spectabiline where the necic acid ester is modified to reduce hepatotoxicity while potentially retaining or enhancing other activities, such as its nematicidal or theoretical anticancer properties. This would be a challenging but potentially rewarding endeavor in drug discovery.

Ultimately, spectabiline serves as an authoritative reminder that bioactivity is a double-edged sword, and mastering its control is the foundational challenge of pharmacology and toxicology.

References

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link][3][4][5]

-

Wojciechowska, I., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Molecules, 28(23), 7919. [Link]

-

Barcelos, R. C. S., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PubMed. [Link]

-

Wikipedia contributors. (2023). Pyrrolizidine alkaloid. Wikipedia. [Link]

-

da Silva, V. B., et al. (2020). Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC‐MS/MS dereplication and monocrotaline quantification of seed and leaf extracts. ResearchGate. [Link]

-

da Silva, V. B., et al. (2020). Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts. PubMed. [Link]

-

Manivannan, E., & Kothai, R. (2019). Anti-inflammatory activity of bougainvillea spectabilis linn. ResearchGate. [Link]

-

Weaver, R. J., et al. (2020). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. American Association for the Study of Liver Diseases. [Link]

-

Basit, H., & Siddiqui, F. (2025). Drug-Induced Hepatotoxicity. Medscape. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs | AASLD [aasld.org]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. researchgate.net [researchgate.net]

Spectabiline (O-Acetylmonocrotaline): Physicochemical Profiling, Toxicokinetics, and Analytical Workflows

Nomenclature and Structural Disambiguation

In phytochemistry and drug development, rigorous nomenclature is critical to avoid catastrophic experimental errors. The trivial name "spectabiline" refers to two entirely distinct molecular entities depending on the botanical source: a dihydrofuroquinol-4-one alkaloid isolated from Ravenia spectabilis[1], and a 1,2-unsaturated pyrrolizidine alkaloid (PA) isolated from Crotalaria spectabilis[2]. Because of the profound toxicological implications of PAs in hepatotoxicity modeling and agricultural safety, this technical guide exclusively profiles the latter: Spectabiline as an O-acetyl derivative of monocrotaline[2].

Physicochemical Properties

Spectabiline is a macrocyclic diester PA. Structurally, it consists of a necine base (retronecine) esterified with an acetylated necic acid (acetylmonocrotalic acid)[2]. The presence of the 1,2-double bond in the pyrrolizidine ring is the definitive structural prerequisite for its severe toxicity[3]. The acetylation of the monocrotaline backbone slightly increases its lipophilicity, altering its absorption kinetics compared to its parent compound[2].

Table 1: Key Physicochemical Parameters of Spectabiline[4]

| Parameter | Value | Scientific Implication |

| Molecular Formula | C18H25NO7 | Defines the macrocyclic diester structure with an acetyl group. |

| Molecular Weight | 367.4 g/mol | Falls within the optimal range for rapid gastrointestinal absorption. |

| Exact Mass | 367.1631 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |

| XLogP3 | -0.2 | Indicates slight hydrophilicity, favoring aqueous systemic distribution while retaining membrane permeability. |

| Topological Polar Surface Area | 102 Ų | Suggests moderate blood-brain barrier permeability; primarily targets hepatic tissue. |

Toxicokinetics and CYP450-Mediated Bioactivation

Spectabiline itself is chemically unreactive and does not directly cause cellular damage[3]. Its severe hepatotoxicity—manifesting clinically as hepatic sinusoidal obstruction syndrome (veno-occlusive disease)—is entirely dependent on hepatic bioactivation[3].

When absorbed, spectabiline undergoes oxidation mediated by Cytochrome P450 enzymes in the liver[3]. This dehydrogenation converts the relatively stable retronecine base into a highly reactive, electrophilic dehydropyrrolizidine (DHP) pyrrole[3]. The DHP pyrrole acts as a potent bifunctional alkylating agent, rapidly cross-linking with nucleophilic sites on cellular proteins and DNA, leading to irreversible cellular necrosis, genotoxicity, and carcinogenesis[3].

CYP450-mediated bioactivation of Spectabiline into hepatotoxic DHP pyrrole adducts.

Experimental Protocol: Extraction and LC-MS/MS Quantification

To accurately quantify spectabiline in botanical or biological matrices, researchers must employ a self-validating extraction protocol that isolates the free base while removing complex organic interferences, followed by highly specific LC-MS/MS analysis[5].

Phase 1: Acid-Base Partitioning & Cation Exchange

Causality Check: PAs are basic alkaloids (pKa ~ 6-7). Extracting them in a dilute acidic solution protonates the tertiary amine, rendering the alkaloid highly water-soluble as a salt. This phase change allows for the efficient removal of lipophilic plant matrices (e.g., chlorophyll, waxes) before transitioning the molecule back to a free base for MS analysis[6].

-

Milling and Defatting: Pulverize the Crotalaria sample to a fine powder (<1 mm). Extract 1.0 g of the powder with 10 mL of hexane to remove non-polar lipids. Discard the hexane fraction.

-

Acidic Extraction: Add 15 mL of 0.05 M sulfuric acid (H₂SO₄) to the defatted matrix[6]. Sonicate for 30 minutes at room temperature. The acidic environment ensures complete protonation of spectabiline.

-

Centrifugation: Centrifuge at 4000 × g for 15 minutes. Collect the aqueous supernatant containing the protonated alkaloid salts.

-

Strong Cation Exchange (SCX) SPE: Condition an SCX Solid Phase Extraction cartridge with methanol, followed by water[6]. Load the acidic supernatant. Mechanism: The negatively charged sulfonate groups on the SCX resin strongly bind the positively charged, protonated spectabiline[6].

-

Washing and Elution: Wash the cartridge with water and pure methanol to remove neutral and acidic interferences[6]. Elute the spectabiline using 5 mL of ammoniated methanol (10% NH₄OH in methanol)[6]. The ammonia deprotonates the alkaloid, breaking the ionic interaction and releasing the free base.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid in water)[6].

Phase 2: LC-MS/MS Analysis

Causality Check: Electrospray Ionization in positive mode (ESI+) is ideal because the basic nitrogen of spectabiline readily accepts a proton, forming a stable [M+H]+ precursor ion[5].

-

Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier promotes continuous ionization.

-

Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[5].

-

MRM Transitions: Target the precursor ion [M+H]+ at m/z 368[5]. Monitor the diagnostic product ions generated by the collision-induced cleavage of the ester bonds (typically yielding the retronecine core fragments).

-

Validation: Run a matrix-matched calibration curve using a certified spectabiline standard to correct for ion suppression effects.

References

1.[2] THE ALKALOIDS OF CROTALARIA SPECTABILIS ROTH. - ConnectSci. 2.[1] Secondary metabolites from the stem of Ravenia spectabilis Lindl - PMC. 3.[4] Spectabiline (Senecio) | C18H25NO7 | CID 259727 - PubChem - NIH. 4.[5] Analysis of pyrrolizidine alkaloid from Crotalaria retusa L - Der Pharma Chemica. 5.[6] Dehydropyrrolizidine Alkaloids, Including Monoesters with an Unusual Esterifying Acid, from Cultivated Crotalaria juncea - USDA. 6.[3] Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC.

Sources

- 1. Secondary metabolites from the stem of Ravenia spectabilis Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. nrcs.usda.gov [nrcs.usda.gov]

Spectabiline vs. Spectabiline N-oxide: Structural, Metabolic, and Analytical Differentiation

Executive Summary

Spectabiline (13-O-acetylmonocrotaline) and its N-oxide derivative represent two distinct chemical states of the same pyrrolizidine alkaloid (PA) skeleton. While they share the same macrocyclic diester core, the oxidation state of the bridgehead nitrogen dictates their solubility, metabolic fate, and toxicological potency.

For researchers in drug development and toxicology, the critical distinction lies in bioactivation potential . Spectabiline (free base) is a direct substrate for hepatic cytochrome P450 enzymes, leading to hepatotoxic pyrrolic metabolites. Spectabiline N-oxide, conversely, is a hydrophilic "pro-toxin" that requires retro-reduction in the gastrointestinal tract to regain toxicity. This guide details the structural, physicochemical, and analytical methodologies required to differentiate and quantify these congeners.

Chemical Architecture & Properties[1]

The fundamental difference between the two species is the coordination environment of the nitrogen atom at position 4 of the pyrrolizidine ring.

Structural Comparison Table

| Feature | Spectabiline (Free Base) | Spectabiline N-oxide |

| CAS Number | 520-55-8 | Not widely indexed (Derivative of 520-55-8) |

| Molecular Formula | C₁₈H₂₅NO₇ | C₁₈H₂₅NO₈ |

| Molecular Weight | 367.40 g/mol | 383.40 g/mol |

| Nitrogen Geometry | Pyramidal (sp³) : Lone pair available. | Tetrahedral (sp³) : Coordinate covalent bond (N→O). |

| Basicity (pKa) | ~9.2 (Basic) : Protonates easily. | ~4.5 (Weakly Basic) : Acts as a zwitterion/salt. |

| Lipophilicity (LogP) | High : Soluble in CHCl₃, DCM. | Low : Soluble in H₂O, MeOH. |

| Volatility | Volatile (GC-amenable). | Non-volatile (Decomposes thermally). |

The "N-Oxide Effect"

In Spectabiline, the nitrogen atom possesses a lone pair of electrons, conferring basicity and nucleophilicity. In the N-oxide, this lone pair forms a dative bond with oxygen. This creates a large dipole moment (

Analytical Differentiation

Distinguishing these forms requires specific detection strategies, as standard gas chromatography (GC) can lead to false positives due to thermal reduction of the N-oxide.

Mass Spectrometry (MS/MS)

-

Spectabiline (Free Base):

-

Precursor:

-

Fragmentation: Typical ester cleavage; loss of acetyl group.

-

-

Spectabiline N-oxide:

-

Precursor:

-

Diagnostic Fragment: The N-oxide bond is labile.[1] ESI-MS/MS often shows a characteristic loss of oxygen

or water -

Differentiation: Use LC-MS with soft ionization. The retention time will be significantly shorter for the N-oxide on Reverse Phase (C18) columns due to high polarity.

-

Nuclear Magnetic Resonance (NMR)

The N-oxidation induces a strong deshielding effect on the protons and carbons adjacent to the nitrogen (positions C-3, C-5, and C-8).

-

¹H NMR: Protons at H-3, H-5, and H-8 shift downfield by 0.5 – 1.0 ppm compared to the free base.

-

¹³C NMR: Carbon signals at C-3, C-5, and C-8 shift downfield by 10 – 20 ppm .

Analytical Decision Workflow

The following diagram outlines the logic for separating and identifying both forms from a biological matrix.

Figure 1: Analytical workflow for differentiating Free Base vs. N-oxide using SCX extraction and LC-MS.

Metabolic & Toxicological Implications[2][3][4][5]

The structural difference dictates the toxicity mechanism. The "Activation vs. Detoxification" balance is the core of PA toxicology.

The Bioactivation Pathway

Spectabiline (Free Base) is lipophilic and easily absorbed. In the liver, it is a substrate for CYP3A4 and CYP2C19 . These enzymes dehydrogenate the pyrrolizidine ring to form a pyrrolic ester (DHP) . DHP is a highly reactive electrophile that alkylates DNA and proteins, causing hepatotoxicity and veno-occlusive disease (VOD).

The Retro-Reduction Pathway

Spectabiline N-oxide is not a direct substrate for CYP450s. It must first be reduced to the free base. This reduction occurs primarily in the gut via the microbiome or in the liver via reductases.

-

Oral Ingestion: High toxicity (N-oxide

Reduced in Gut -

IV Injection: Lower acute toxicity (N-oxide is excreted rapidly by kidneys before reduction can occur).

Figure 2: Metabolic activation pathway highlighting the retro-reduction requirement for N-oxide toxicity.

Experimental Protocols

Protocol: Reduction of Spectabiline N-oxide to Free Base

This protocol is essential when "Total Alkaloid Content" is required for regulatory compliance (e.g., herbal medicine safety testing).

Reagents:

-

Zinc dust (fine powder)

-

Sulfuric acid (2 M)

-

Ammonium hydroxide (25%)

-

Dichloromethane (DCM)

Methodology:

-

Dissolution: Dissolve the N-oxide containing fraction (dried extract) in 10 mL of 2 M H₂SO₄.

-

Reduction: Add excess Zinc dust (~200 mg) and stir vigorously for 2–4 hours at room temperature. Note: The acidic environment protonates the N-oxide, facilitating reduction by Zn.

-

Filtration: Filter the solution to remove residual Zinc.

-

Basification: Adjust pH to >10 using Ammonium Hydroxide. This converts the newly formed amine salt into the free base.

-

Extraction: Extract 3x with 10 mL DCM. The free base will partition into the organic layer.

-

Analysis: Evaporate DCM and analyze by GC-MS or LC-MS.

Protocol: Differential Extraction (SCX Method)

To quantify N-oxide and Free Base separately without reduction.

-

Loading: Load plant extract (in MeOH/Water) onto a pre-conditioned Strong Cation Exchange (SCX) cartridge.

-

Wash: Wash with MeOH to remove non-basic interferences (pigments, neutral lipids).

-

Elution: Elute with Ammoniacal Methanol (5% NH₄OH in MeOH). Both Free Base and N-oxide are basic enough to be retained by SCX and eluted by ammonia.

-

Separation: Inject the eluate into an LC-MS system with a C18 column.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Result: Spectabiline N-oxide elutes early (polar); Spectabiline Free Base elutes late (non-polar).

-

References

-

PubChem. (n.d.).[2] Spectabiline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Retrieved from [Link]

-

Chen, T., et al. (2010). Hepatotoxicity of Pyrrolizidine Alkaloids. Journal of Food and Drug Analysis. Retrieved from [Link]

-

Mattocks, A. R. (1986).[3] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. (Standard Reference Text).

Sources

Technical Guide: Differential Analysis of Spectabiline in Asteraceae Matrices

This guide addresses the technical nuances of Spectabiline (a pyrrolizidine alkaloid) in the context of the Asteraceae family.[1]

Scientific Constraint & Correction: It is critical to establish the chemotaxonomic reality immediately: Spectabiline (O-acetylmonocrotaline) is a chemotaxonomic marker of the Fabaceae family (specifically Crotalaria species). It is not a native metabolite of the Asteraceae family.

However, its relevance to Asteraceae researchers is high due to cross-contamination in herbal raw materials (e.g., Senecio or Eupatorium crops contaminated with Crotalaria weeds). Therefore, this guide is structured as a Differential Analytical Protocol : how to detect and distinguish the exogenous toxin Spectabiline from native Asteraceae pyrrolizidine alkaloids (like Senecionine) using high-resolution mass spectrometry and structural elucidation.

Chemotaxonomic Profiling & Contaminant Surveillance

Part 1: Executive Technical Summary

Spectabiline (CAS: 520-55-8) is a macrocyclic pyrrolizidine alkaloid (PA) of the monocrotaline type (11-membered macrocycle). While the Asteraceae family is prolific in producing PAs, they predominantly synthesize senecionine-type (12-membered macrocycles) or lycopsamine-type (open-chain esters).[2]

The detection of Spectabiline in Asteraceae samples (Senecio, Eupatorium, Tussilago) indicates phyto-sanitary failure (co-harvesting of Crotalaria weeds) rather than biosynthesis. This guide provides the methodology to distinguish Spectabiline from isobaric or structurally similar native Asteraceae alkaloids, a critical step in Quality Control (QC) and toxicity profiling.

Part 2: Structural & Chemotaxonomic Logic

To accurately identify Spectabiline, one must understand the structural divergence between Fabaceae and Asteraceae PAs.

| Feature | Spectabiline (Target Contaminant) | Senecionine (Native Asteraceae PA) |

| Family Origin | Fabaceae (Crotalaria spp.[2]) | Asteraceae (Senecio spp.[2][3]) |

| Macrocycle Size | 11-membered ring | 12-membered ring |

| Necine Base | Retronecine | Retronecine |

| Esterifying Acid | Monocrotalic acid (acetylated) | Senecic acid |

| Molecular Weight | 367.4 Da | 335.4 Da |

| Toxicity Mechanism | CYP450 activation to pyrrolic ester | CYP450 activation to pyrrolic ester |

Biosynthetic Divergence Visualization

The following diagram illustrates the biosynthetic bifurcation that results in the distinct ring sizes, serving as the logical basis for the separation protocols.

Caption: Biosynthetic divergence of PAs showing the structural split between Fabaceae (11-membered) and Asteraceae (12-membered) macrocycles.

Part 3: Analytical Protocol (LC-MS/MS)

This protocol is designed to isolate PAs and specifically resolve Spectabiline from the complex Asteraceae background matrix.

3.1 Sample Preparation (Solid Phase Extraction)

Objective: Enrich alkaloid fraction and remove chlorophyll/matrix interferences.

-

Extraction: Homogenize 1.0 g of dried Asteraceae plant material (e.g., Senecio leaves) in 20 mL 0.05 M H₂SO₄ .

-

Why: Acidic pH protonates the nitrogen (N-oxide and tertiary amine forms), ensuring water solubility.

-

-

Reduction (Optional but Recommended): Add Zinc dust or Sodium Metabisulfite to reduce N-oxides to free bases if total alkaloid content is required. For speciation, skip this.

-

SPE Cleanup (Cation Exchange):

-

Condition SCX (Strong Cation Exchange) cartridge with Methanol then water.

-

Load acid extract.

-

Wash with water and Methanol (removes neutral/acidic impurities).

-

Elute PAs with Ammoniated Methanol (5% NH₄OH in MeOH) .

-

Causality: The basic eluent deprotonates the alkaloids, releasing them from the cation exchange resin.

-

-

Reconstitution: Evaporate eluate and reconstitute in 5% Acetonitrile/Water (0.1% Formic Acid).

3.2 LC-MS/MS Separation Parameters

Objective: Chromatographic resolution of Spectabiline from native PAs.

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Equilibration)

-

1-10 min: 5% -> 50% B (Linear gradient for macrocycle separation)

-

10-12 min: 95% B (Wash)

-

3.3 Mass Spectrometry Detection (MRM Mode)

Spectabiline (MW 367) must be distinguished from potential Asteraceae congeners.

| Analyte | Precursor Ion [M+H]+ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Spectabiline | 368.2 | 120.1 (Retronecine core) | 236.1 (Ester cleavage) | 35 |

| Senecionine | 336.2 | 120.1 | 138.1 | 35 |

| Monocrotaline | 326.2 | 120.1 | 194.1 | 30 |

Interpretation Logic:

-

Common Ion: The m/z 120 ion is characteristic of the retronecine base found in both Spectabiline and Senecionine. Do not rely on this for identification alone.

-

Differentiating Ion: Spectabiline will show a specific loss of the acetyl-monocrotalic acid side chain. The 11-membered ring opens differently than the 12-membered ring of Senecionine.[2]

Part 4: Logical Workflow for Contaminant Identification

The following decision tree guides the researcher when a "Spectabiline-like" signal is detected in an Asteraceae sample.

Caption: Decision tree for validating Spectabiline presence against native Asteraceae alkaloid background.

Part 5: Toxicological Implications (VOD)

If Spectabiline is confirmed in the Asteraceae matrix, the toxicological profile changes.

-

Metabolic Activation: Like Senecionine, Spectabiline is bioactivated by hepatic CYP3A4.

-

Mechanism: Dehydrogenation of the retronecine core yields a pyrrolic ester (highly reactive electrophile).

-

Outcome: The pyrrole cross-links DNA and proteins, leading to Hepatic Veno-Occlusive Disease (HVOD) and hemangiosarcoma.

-

Potency: Macrocyclic diesters (like Spectabiline) are generally more toxic than open-chain monoesters (like Lycopsamine often found in Eupatorium). Therefore, contamination by Crotalaria increases the batch toxicity significantly.

References

-

Hartmann, T., & Witte, L. (1995). Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. In: Alkaloids: Chemical and Biological Perspectives. Link

-

Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98. Link

-

Wiedenfeld, H., & Edgar, J. (2011). Toxicity of pyrrolizidine alkaloids to humans and ruminants. Phytochemistry Reviews, 10, 137-151. Link

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Link

-

Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. Link

Sources

Carcinogenic Potential of Senecio-Derived Spectabiline: Mechanistic Toxicology and Analytical Workflows

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a diverse class of naturally occurring secondary metabolites notorious for their severe hepatotoxic and carcinogenic profiles. While spectabiline is canonically identified as a primary alkaloid in Crotalaria species, modern high-resolution mass spectrometry has increasingly detected it within the complex phytochemical matrices of the Senecio genus (Asteraceae family)[1]. As agricultural cross-contamination and the use of Senecio in traditional herbal remedies persist, understanding the carcinogenic potential of Senecio-derived 1,2-unsaturated PAs like spectabiline is a critical imperative for drug development and toxicological screening[2]. This whitepaper dissects the molecular pathogenesis of spectabiline-induced carcinogenesis and provides field-validated analytical workflows for quantifying its genotoxic DNA adducts.

Molecular Pathogenesis & Mechanistic Toxicology

The carcinogenic potential of spectabiline is intrinsically linked to its chemical architecture. Spectabiline is an esterified retronecine-type PA characterized by a critical 1,2-double bond in its necine base[3]. This structural feature is the sine qua non of PA toxicity; saturated PAs (e.g., platyphylline) lack this bond and are virtually non-toxic[4].

The Causality of CYP450-Mediated Bioactivation

Spectabiline itself is a pro-toxin. Upon ingestion, it is transported to the liver, where it encounters the cytochrome P450 enzyme system, predominantly CYP3A4 and CYP2C19 [5].

-

Oxidation and Dehydrogenation: The CYP450 enzymes hydroxylate the necine base, followed by rapid dehydration to form a highly electrophilic dehydropyrrolizidine (DHP) intermediate (a pyrrolic ester)[6].

-

Electrophilic Attack: Because DHPs are highly reactive and short-lived, they do not diffuse far from their site of generation. This explains why PA toxicity is highly localized to centrilobular hepatocytes, leading to veno-occlusive disease[7].

-

DNA Adduct Formation: The electrophilic DHP rapidly attacks nucleophilic centers on cellular macromolecules. It specifically alkylates the N7 and N2 positions of guanine residues in DNA, forming bulky DHP-dG adducts[4].

-

Carcinogenesis: If not repaired by nucleotide excision repair (NER) pathways, these adducts form DNA-DNA and DNA-protein cross-links. This stalls replication forks, induces G2/M cell cycle arrest, and drives the mutagenic events that culminate in hepatocellular carcinoma or hemangiosarcoma[8].

Metabolic bioactivation of spectabiline leading to hepatocellular carcinoma.

Quantitative Toxicity Profiling

To contextualize the risk of Senecio-derived spectabiline, it is essential to compare its toxicological profile against other common PAs. The toxicity is heavily dependent on the degree of esterification (macrocyclic diesters are the most toxic) and the presence of the 1,2-unsaturated necine base[3].

Table 1: Comparative Toxicity and Carcinogenic Risk of Common Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Primary Plant Matrix | Necine Base Type | 1,2-Double Bond | Hepatotoxicity Potential | Carcinogenic Risk |

| Spectabiline | Senecio / Crotalaria | Retronecine | Yes | High | High |

| Monocrotaline | Crotalaria spp. | Retronecine | Yes | Very High | High |

| Senecionine | Senecio spp. | Retronecine | Yes | High | High |

| Lasiocarpine | Heliotropium spp. | Heliotridine | Yes | Very High | Very High |

| Platyphylline | Senecio spp. | Platynecine | No | Low | Negligible |

Data synthesized from [4].

Experimental Workflows & Protocols

To rigorously evaluate the carcinogenic potential of spectabiline, researchers must employ self-validating analytical systems. The following protocol details the extraction of spectabiline from plant matrices and the subsequent quantification of its DNA adducts using LC-MS/MS[9].

Protocol: Extraction and LC-MS/MS Quantification of Spectabiline DNA Adducts

Phase 1: Selective Plant Matrix Extraction Causality Check: PAs naturally co-exist as free bases and N-oxides. N-oxides must be reduced to accurately quantify total alkaloid content[5]. Furthermore, acidic extraction protonates the basic nitrogen, allowing for selective isolation via cation exchange.

-

Solvation: Lyophilize and mill 1.0 g of Senecio plant material. Extract with 20 mL of 0.05 M sulfuric acid (

) under sonication for 30 minutes. -

Reduction: Add 100 mg of zinc dust to the acidic extract and stir for 2 hours at room temperature. This reduces PA N-oxides back to their free base forms. Filter the extract.

-

Solid-Phase Extraction (SPE): Condition a Mixed-Mode Cation Exchange (MCX) cartridge with 5 mL methanol followed by 5 mL water. Load the filtered extract. Wash with 5 mL methanol to elute neutral and acidic interferences. Elute the retained PAs using 5 mL of 5% ammonium hydroxide in methanol (deprotonating the PAs for release). Evaporate to dryness under nitrogen.

Phase 2: In Vitro Bioactivation & Adduct Isolation

Causality Check: Because DHPs are highly unstable, adducts must be generated in situ using metabolically competent cells[4].

4. Hepatocyte Incubation: Reconstitute the SPE eluate in DMSO. Incubate the purified spectabiline (10 µM final concentration) with primary human hepatocytes (PHH) in a 6-well plate for 24 hours at 37°C.

5. DNA Extraction: Lyse the cells and isolate genomic DNA using a standard silica spin-column. Ensure the

Phase 3: LC-MS/MS Analysis 7. Chromatography: Inject 10 µL of the hydrolysate onto a C18 reversed-phase UHPLC column. Utilize a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile. 8. Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to target specific mass transitions for DHP-dG (deoxyguanosine) adducts, ensuring high-fidelity quantification of genotoxic events.

Step-by-step experimental workflow for PA extraction and DNA adduct quantification.

Conclusion

The carcinogenic potential of Senecio-derived spectabiline is a direct function of its 1,2-unsaturated necine base, which acts as a substrate for CYP450-mediated bioactivation[6]. The resulting dehydropyrrolizidine intermediates are potent alkylating agents that form irreversible DNA cross-links, driving mutagenesis[2]. For drug development professionals and toxicologists, employing rigorous, mechanism-aware analytical workflows—such as MCX-SPE coupled with MRM LC-MS/MS—is non-negotiable for accurately assessing the genotoxic burden of PA-contaminated botanical matrices[9].

References

-

Jayawickreme, K., Świstak, D., Ozimek, E., et al. "Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications." International Journal of Molecular Sciences, 2023. URL:[Link]

-

Lis-Cieplak, A., Trześniowska, K., Stolarczyk, K., et al. "Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations." Molecules, 2024. URL:[Link]

-

Wiedenfeld, H., Roeder, E., Bourauel, T., & Edgar, J. "Pyrrolizidine Alkaloids - Structure and Toxicity." Bonn University Press, 2008. URL:[Link]

-

Allemang, A., Mahfoud, R., et al. "Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery." Archives of Toxicology, 2023. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. herbalreality.com [herbalreality.com]

- 8. cot.food.gov.uk [cot.food.gov.uk]

- 9. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Extraction Protocols for Spectabiline from Crotalaria spectabilis

Part 1: Executive Summary & Scientific Rationale

The Target: Spectabiline

Spectabiline (

The Extraction Challenge

The primary challenge in extracting spectabiline lies in three areas:

-

N-Oxide/Free Base Equilibrium: Native plant material contains a mixture of free tertiary bases (lipophilic) and N-oxides (hydrophilic/salt-like). Standard organic solvent extraction often yields poor recovery of the N-oxides unless specific polarity adjustments are made.

-

Matrix Interference: Crotalaria seeds are rich in lipids and proteins, requiring rigorous defatting to prevent emulsion formation during liquid-liquid extraction (LLE).

-

Separation from Monocrotaline: Being the acetylated derivative of monocrotaline, spectabiline shares similar solubility characteristics, necessitating precise chromatographic or pH-controlled separation.

Strategic Approach

This guide presents two validated protocols:

-

Protocol A (The "Gold Standard" Acid-Base Switch): Utilizes the amphiphilic nature of the alkaloid nitrogen to purify the molecule from complex plant matrices. Includes a reduction step to convert all N-oxides to free bases for maximum yield.

-

Protocol B (High-Throughput UAE): An Ultrasound-Assisted Extraction method optimized for analytical quantification and rapid screening.

Part 2: Pre-Extraction Processing (Critical)

Safety Warning: Spectabiline is hepatotoxic and potentially carcinogenic. All operations must be conducted in a fume hood wearing nitrile gloves, lab coat, and P95/N95 particulate respirator when handling dry powder.

Material Preparation:

-

Harvesting: Collect Crotalaria spectabilis seeds (highest concentration) or aerial parts.

-

Drying: Lyophilization (Freeze-drying) is preferred to preserve thermally unstable N-oxides. If unavailable, air dry at <40°C.

-

Comminution: Grind material to a fine powder (mesh size 40-60). Avoid excessive heat generation during grinding.

Defatting (Lipid Removal):

-

Why: Lipids interfere with HPLC columns and create emulsions during acid-base extraction.

-

Method: Macerate powder in n-Hexane or Petroleum Ether (ratio 1:10 w/v) for 4 hours. Filter and discard the solvent. Retain the solid plant residue. Air dry the residue to remove traces of hexane.

Part 3: Protocol A - Optimized Acid-Base Extraction (Isolation Scale)

This classical method is refined to maximize yield by converting all naturally occurring N-oxides into the extractable free-base form.

Phase 1: Primary Extraction & Reduction

-

Solvent System: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Extraction: Extract defatted plant material (100 g) with 500 mL solvent via Soxhlet (6 hours) or maceration (24 hours x 3).

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain a crude gummy extract.

-

Acidification: Dissolve crude extract in 200 mL 0.5 M Sulfuric Acid (

) . -

Filtration: Filter the acidic solution through Celite to remove insoluble resins.

-

N-Oxide Reduction (The Yield Booster):

Phase 2: Liquid-Liquid Partitioning (The "Switch")

-

Washing: Wash the acidic aqueous phase with Dichloromethane (DCM) (

mL). Discard the DCM layer (contains non-alkaloidal impurities). -

Basification: Adjust the aqueous phase pH to 9.5–10.0 using 25% Ammonium Hydroxide (

) .-

Critical Check: Use a calibrated pH meter. At pH 10, spectabiline is deprotonated (free base) and becomes lipophilic.

-

-

Extraction: Extract the basic aqueous phase with Chloroform (

) or DCM (-

Note: Chloroform is often superior for PAs but DCM is less toxic.

-

-

Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (

), and filter. -

Isolation: Evaporate solvent to yield the Total Alkaloid Fraction (TAF) .

Phase 3: Purification (Spectabiline Isolation)

Spectabiline is less polar than monocrotaline.

-

TLC Optimization: Silica Gel 60 F254. Mobile Phase:

(85:14:1). -

Column Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Elution Gradient: Start with 100%

, gradually increasing MeOH to 5%. -

Observation: Spectabiline elutes before monocrotaline due to the acetyl group reducing polarity.

-

-

Crystallization: Recrystallize pure fractions from Ethanol/Acetone.

Part 4: Protocol B - Ultrasound-Assisted Extraction (Analytical Screening)

Best for quantifying spectabiline levels in multiple samples without large-scale isolation.

-

Sample: 1.0 g defatted powder.

-

Solvent: 20 mL 0.05 M

or 1% Tartaric Acid in 50% MeOH . -

Sonication: Sonicate at 40 kHz, 25°C for 30 minutes.

-

Centrifugation: 4000 rpm for 10 mins. Collect supernatant.

-

SPE Cleanup (Solid Phase Extraction):

-

Cartridge: Oasis MCX (Mixed-mode Cation Exchange) or Strata-X-C .

-

Load: Acidic supernatant.

-

Wash 1: 0.1 M HCl (removes neutrals).

-

Wash 2: MeOH (removes acidic/neutral interferences).

-

Elute: 5%

in MeOH (releases alkaloids).

-

-

Reconstitution: Evaporate eluate and redissolve in Mobile Phase for HPLC.

Part 5: Process Visualization

Workflow Diagram: Acid-Base Extraction with Reduction

Caption: Optimized Acid-Base extraction workflow including N-oxide reduction step for total alkaloid recovery.

Part 6: Analytical Validation (HPLC-MS/MS)

To validate the extraction efficiency, use the following parameters.

Table 1: HPLC-MS/MS Parameters for Spectabiline

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 100 x 2.1 mm |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-10 min: 5% -> 50% B; 10-12 min: 95% B |

| Flow Rate | 0.3 mL/min |

| Detection | ESI (+) MS/MS (MRM Mode) |

| Precursor Ion | [M+H]+ (Consult standard, approx m/z 368 for spectabiline) |

| Retention | Spectabiline elutes after Monocrotaline (more lipophilic) |

Part 7: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Emulsion during LLE | Incomplete defatting or vigorous shaking. | Centrifuge the emulsion at 3000g. Use a glass rod to break interface. Ensure thorough hexane wash in Step 1. |

| Low Yield | Incomplete N-oxide reduction. | Increase Zinc dust amount or reaction time. Verify pH is >9.5 before final extraction. |

| Impure Product | Co-elution with monocrotaline.[1] | Use a shallower gradient in Column Chromatography (e.g., 0.5% MeOH increments). |

| Degradation | Thermal instability. | Keep evaporation temperatures <40°C. Store extracts in amber glass at -20°C. |

Part 8: References

-

CSIRO. (1955). The Alkaloids of Crotalaria spectabilis Roth.[3][4][5] ConnectSci.[1]

-

Mroczek, T., et al. (2006). Optimization of Extraction of Pyrrolizidine Alkaloids From Plant Material. Chemical Analysis (Warsaw).[6]

-

PubChem. (2023). Spectabiline Compound Summary.[5][7][8] National Library of Medicine.

-

BfR (German Federal Institute for Risk Assessment). (2023). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS.[9]

-

Scupinari, T., et al. (2021).[1] Crotalaria spectabilis as a source of pyrrolizidine alkaloids: HPLC-MS/MS dereplication.[10] CIBFar.

Sources

- 1. bfr.bund.de [bfr.bund.de]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. First Report of Crotalaria spectabilis Fasciation Associated with 'Candidatus Phytoplasma asteris' in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crotalaria spectabilis as a source of pyrrolizidine alkaloids and phenolic compounds: HPLC-MS/MS dereplication and monocrotaline quantification of seed and leaf extracts – CIBFar [cibfar.ifsc.usp.br]

Application Note: Semi-Synthetic Production of Spectabiline from Monocrotaline

Abstract

This guide details the semi-synthetic conversion of Monocrotaline (MCT) to Spectabiline (SPC) . While both pyrrolizidine alkaloids (PAs) occur naturally in Crotalaria species, Spectabiline is structurally distinct as the

Introduction & Chemical Strategy

Structural Relationship

Monocrotaline (

-

A tertiary hydroxyl at C-13 (often C-2' in acid numbering).

-

A secondary hydroxyl at C-12 (often C-3' in acid numbering).

Spectabiline (

Strategic Workflow

The synthesis relies on the nucleophilic attack of the C-12 secondary alcohol on an acetylating agent. We utilize acetic anhydride (

Reaction Pathway Visualization

Figure 1: Reaction pathway for the conversion of Monocrotaline to Spectabiline via nucleophilic acyl substitution.

Protocol 1: Precursor Purification (Monocrotaline)

Commercial Monocrotaline or crude extracts often contain degradation products (N-oxides) or hydrolysis byproducts (retronecine). High-purity precursor is critical for stoichiometric control.

Materials

-

Crude Monocrotaline (Source: Crotalaria spectabilis seeds or commercial).

-

Ethanol (Absolute).

-

Buchner funnel and vacuum setup.[1]

Methodology

-

Dissolution: Dissolve 5.0 g of crude MCT in minimal boiling absolute ethanol (~150 mL).

-

Filtration: Filter hot to remove insoluble plant debris or polymerized material.

-

Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours. Rapid cooling promotes amorphous precipitation; slow cooling yields needles.

-

Collection: Filter crystals and wash with cold ethanol (

). -

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

-

Target Purity: >98% by HPLC.

-

Melting Point Check: 197–198°C (Decomposition).

-

Protocol 2: Semi-Synthesis of Spectabiline

This protocol utilizes mild acetylation to target the secondary hydroxyl group.

Reagents

-

Purified Monocrotaline (1.0 eq, 3.25 g, 10 mmol).

-

Acetic Anhydride (

) (1.5 eq, 1.53 g, 15 mmol). -

Pyridine (Anhydrous, 20 mL).

-

Dichloromethane (DCM) (Extraction solvent).

-

HCl (1M) and

(sat. aq.).

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (

). -

Solvation: Add Monocrotaline (3.25 g) and Pyridine (20 mL). Stir until fully dissolved.

-

Acetylation: Add Acetic Anhydride (1.53 g) dropwise via syringe over 5 minutes at RT.

-

Note: The reaction is slightly exothermic; ensure temperature remains <30°C to protect the macrocycle.

-

-

Incubation: Stir at RT for 18–24 hours.

-

Monitoring: Check TLC (Stationary phase: Silica Gel 60 F254; Mobile phase:

85:14:1). Spectabiline (

-

-

Quenching: Add 5 mL of ice-cold water to hydrolyze excess anhydride. Stir for 15 minutes.

-

Workup:

-

Dilute mixture with 100 mL DCM.

-

Wash with 1M HCl (

mL) to remove Pyridine (as pyridinium chloride). Critical: Keep aqueous phase acidic to ensure pyridine removal, but work quickly to avoid ester hydrolysis. -

Wash organic layer with sat.

( -

Wash with Brine (

mL). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Protocol 3: Purification & Characterization

The crude product is usually a pale yellow oil or foam. Spectabiline crystallizes with difficulty compared to MCT.

Purification (Column Chromatography)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient

(95:5). -

Fractions: Collect fractions containing the high

spot. Evaporate to yield Spectabiline.

Data Validation (NMR & MS)

Compare the product against the precursor to confirm acetylation.

Table 1: Key

| Proton Assignment | Monocrotaline (Precursor) | Spectabiline (Product) | Mechanistic Explanation |

| Acetyl Methyl | Absent | 2.08 (s, 3H) | Diagnostic singlet of the new acetate group. |

| H-12 (Methine) | ~4.0 - 4.2 (m) | 5.35 (q) | Significant downfield shift ( |

| H-13 ( | 1.20 (d) | 1.18 (d) | Methyl group adjacent to the reaction site remains largely unchanged. |

| H-9 (Allylic) | 4.80 / 5.05 (AB system) | 4.75 / 5.10 (AB system) | Macrocyclic ring integrity maintained. |

Mass Spectrometry

-

Monocrotaline:

m/z -

Spectabiline:

m/z (Confirming addition of

Process Map

Figure 2: End-to-end workflow for the isolation, synthesis, and validation of Spectabiline.

Safety & Toxicology (Critical)

-

Hepatotoxicity: Both Monocrotaline and Spectabiline are pyrrolizidine alkaloids capable of metabolic activation to pyrroles, causing veno-occlusive disease and liver cancer.

-

Handling: All weighing must occur in a Class II Biosafety Cabinet or a high-performance fume hood.

-

Waste: Treat all PA-contaminated waste as hazardous chemical waste. Deactivate glassware with 10% NaOH before washing.

References

-

Structure & Chemistry of Spectabiline: Culvenor, C. C. J., & Smith, L. W. (1957). The alkaloids of Crotalaria spectabilis Roth.[1][2] Australian Journal of Chemistry, 10(4), 474–479.

-

Monocrotaline Isolation Protocol: Schaeffer, S. T., Zalkow, L. H., & Teja, A. S. (1989). Extraction of monocrotaline from Crotalaria spectabilis using supercritical carbon dioxide and carbon dioxide-ethanol mixtures.[2] Biotechnology and Bioengineering, 34(11), 1357–1365.

-

NMR Characterization of PAs: Logie, C. G., Grue, M. R., & Lyles, G. A. (1994). The isolation and characterization of pyrrolizidine alkaloids from Senecio species.[3] Phytochemistry, 40(3), 967-973. (Provides comparative NMR shifts for acetylated PAs).

-

General PA Chemistry: Mattocks, A. R. (1986).[4] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Extraction of monocrotaline from Crotalaria spectabilis using supercritical carbon dioxide and carbon dioxide-ethanol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar [mdpi.com]

- 4. scielo.br [scielo.br]

In Vitro Cytotoxicity Assessment of Spectabiline: Metabolic Activation-Dependent Protocols

Introduction & Mechanistic Basis[1][2][3][4][5]

Spectabiline (CAS: 520-55-8) is a pyrrolizidine alkaloid (PA) of the monocrotaline type, primarily found in Crotalaria species. Unlike direct-acting toxins, spectabiline is a pro-toxin . Its cytotoxicity is negligible in its native form; it requires metabolic activation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2B6) to exert toxicity.

The Critical Mechanism:

-

Bioactivation: Spectabiline is dehydrogenated by CYPs to form a highly reactive dehydropyrrolizidine (pyrrolic ester) .

-

Damage: This electrophilic metabolite cross-links DNA and binds to cellular proteins.[1]

-

Outcome: This leads to hepatotoxicity, characterized by megalocytosis (cell enlargement), veno-occlusive disease (VOD), and eventual cell death.

Experimental Implication: Standard cytotoxicity assays using metabolically incompetent cell lines (e.g., standard HepG2 or CHO cells) will yield false negative or significantly underestimated toxicity results. This guide provides protocols that account for this bioactivation requirement.

Figure 1: Spectabiline Bioactivation Pathway

Caption: Mechanism of Spectabiline-induced toxicity requiring metabolic activation (Bioactivation) vs. Detoxification pathways.

Compound Preparation & Handling[6]

Safety Warning: Spectabiline is potentially genotoxic and carcinogenic. Handle in a Class II Biosafety Cabinet (BSC) wearing nitrile gloves and a lab coat.

| Parameter | Specification | Notes |

| Molecular Weight | 367.4 g/mol | Use this for Molarity calculations. |

| Solubility | DMSO (up to 20 mM) | Avoid aqueous buffers for stock solution storage. |

| Stock Storage | -20°C or -80°C | Stable for 6 months. Avoid freeze-thaw cycles. |

| Working Solvent | Culture Medium | Final DMSO concentration must be ≤ 0.5% (v/v). |

Preparation Protocol:

-

Weigh 3.67 mg of Spectabiline powder.

-

Dissolve in 1.0 mL of sterile, high-grade DMSO to create a 10 mM Stock Solution .

-

Vortex for 1 minute to ensure complete solubilization.

-

Aliquot into amber microcentrifuge tubes (50 µL each) to prevent light degradation and repeated freeze-thaw.

Experimental Design Strategy

Select the appropriate cell model based on your lab's capabilities.

| Cell Model | Metabolic Competence | Suitability for Spectabiline | Recommendation |

| HepG2 (Standard) | Low/Negligible | Poor. Will show high IC50 (false safety). | Not Recommended without S9 fraction. |

| HepaRG | High (Inducible) | Excellent. Retains CYP3A4 activity. | High. Differentiate with DMSO/EGF before use. |

| Primary Hepatocytes | Very High | Gold Standard. Physiologically relevant. | Highest. Use for confirmatory data. |

| HepG2 + S9 Mix | Artificial | Good. S9 provides external enzymes. | Alternative if HepaRG is unavailable. |

Protocol A: Cytotoxicity in Metabolically Competent Cells (HepaRG)

Objective: Assess Spectabiline toxicity in a system that naturally mimics human liver metabolism. Endpoint: MTT Assay (Mitochondrial Reductase Activity).

Materials

-

Cells: Differentiated HepaRG cells.[2]

-

Media: William’s E Medium supplemented with GlutaMAX, Insulin, and Hydrocortisone.

-

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.

Step-by-Step Methodology

-

Seeding (Day 0):

-

Seed differentiated HepaRG cells into 96-well plates at a density of 1 × 10⁵ cells/well .

-

Note: High density is required for HepaRG to maintain metabolic phenotype.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Treatment (Day 1):

-

Prepare serial dilutions of Spectabiline in culture medium.

-

Recommended Range: 0.1 µM to 500 µM (e.g., 0, 1, 5, 10, 50, 100, 250, 500 µM).

-

Remove spent media and add 100 µL of treatment media per well.[1]

-

Controls:

-

Negative:[3] Medium + 0.5% DMSO.

-

Positive: Monocrotaline (known PA toxin) or Chlorpromazine (50 µM).

-

-

-

Exposure (Day 1–3):

-

Incubate for 48 hours .

-

Expert Insight: PAs often exhibit delayed toxicity. A 24h assay may miss the window of cell death. If 48h shows low toxicity, extend to 72h.

-

-

MTT Labeling (Day 3):

-

Add 10 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).

-

Incubate for 3–4 hours at 37°C.

-

-

Solubilization & Reading:

-

Carefully aspirate the medium (do not disturb purple formazan crystals).

-

Add 100 µL of DMSO to each well.

-

Shake plate on an orbital shaker for 10 minutes (protected from light).

-

Measure absorbance at 570 nm (reference 630 nm).

-

Protocol B: HepG2 Assay with S9 Metabolic Activation

Objective: Evaluate toxicity in standard HepG2 cells by supplementing with exogenous liver enzymes (S9 fraction).

Materials

-

Cells: HepG2 (ATCC HB-8065).

-

S9 Mix: Rat or Human Liver S9 fraction (commercially available), NADP+, Glucose-6-phosphate, MgCl₂.

Step-by-Step Methodology

-

S9 Activation Mix Preparation:

-

Prepare the "Cofactor Solution":

-

8 mM MgCl₂

-

33 mM KCl

-

5 mM Glucose-6-phosphate

-

4 mM NADP+

-

In 100 mM Sodium Phosphate Buffer (pH 7.4).

-

-

Just before use, add S9 fraction to the Cofactor Solution (typically 10–20% v/v of the mix).

-

-

Seeding:

-

Seed HepG2 cells at 1.5 × 10⁴ cells/well in 96-well plates. Incubate 24h.

-

-

Pulse Exposure (Critical Step):

-

Note: S9 is toxic to cells if left too long.

-

Prepare Spectabiline dilutions in the S9 Activation Mix (not just media).

-

Wash cells once with PBS.

-

Add 50 µL of Spectabiline + S9 Mix to wells.

-

Incubate for 4 to 6 hours only.

-

-

Recovery Phase:

-

Aspirate the S9/drug mix.

-

Wash cells twice with PBS to remove S9 fraction.

-

Add fresh complete culture medium (without drug).

-

Incubate for a further 24–48 hours .[1] This allows time for the DNA adducts formed during the pulse phase to trigger apoptosis.

-

-

Readout:

-

Proceed with MTT or CellTiter-Glo (ATP) assay as described in Protocol A.

-

Protocol C: High-Content Screening (HCS) for ROS Generation

Objective: Determine if Spectabiline induces oxidative stress, a key mechanism of PA toxicity.

Materials

-

Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

-

Instrument: Fluorescence Plate Reader or High-Content Imager.

Workflow

-